N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-methylphenyl group and a phenylmorpholinylpropyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenylamine and 2-phenylmorpholine. These compounds undergo a series of reactions, including amide bond formation, to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the phenyl ring.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other ethanediamide derivatives with different substituents on the phenyl and morpholine rings. Examples could be:
- N’-(3-chloro-4-methylphenyl)-N-[3-(2-methylmorpholin-4-yl)propyl]ethanediamide
- N’-(3-chloro-4-methylphenyl)-N-[3-(2-ethylmorpholin-4-yl)propyl]ethanediamide
Uniqueness
The uniqueness of N’-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds. These properties could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLSVAJRYDKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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